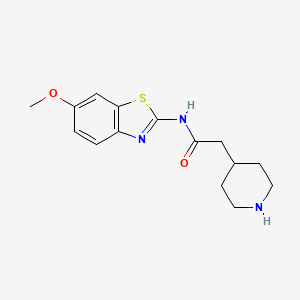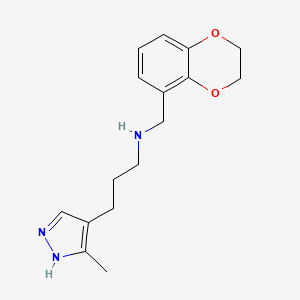
4-((3-Chloroallyl)thio)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Chloroallyl)thio)phenol, also known as CAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-((3-Chloroallyl)thio)phenol is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. 4-((3-Chloroallyl)thio)phenol can also inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
4-((3-Chloroallyl)thio)phenol has been shown to have both biochemical and physiological effects. Studies have shown that 4-((3-Chloroallyl)thio)phenol can induce oxidative stress in cells, which can lead to DNA damage and cell death. 4-((3-Chloroallyl)thio)phenol has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-((3-Chloroallyl)thio)phenol has several advantages for lab experiments, including its ease of synthesis and relatively low cost. However, 4-((3-Chloroallyl)thio)phenol is highly reactive and can be toxic to cells at high concentrations. Therefore, careful handling and appropriate safety measures are necessary when working with 4-((3-Chloroallyl)thio)phenol.
Direcciones Futuras
There are several future directions for research on 4-((3-Chloroallyl)thio)phenol. One potential direction is the development of new drugs for the treatment of cancer using 4-((3-Chloroallyl)thio)phenol as a lead compound. Another direction is the investigation of the potential applications of 4-((3-Chloroallyl)thio)phenol in other fields, such as materials science and environmental science.
Conclusion
In conclusion, 4-((3-Chloroallyl)thio)phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper has provided an informative and engaging piece of work on 4-((3-Chloroallyl)thio)phenol, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on 4-((3-Chloroallyl)thio)phenol is necessary to fully understand its potential applications and mechanisms of action.
Métodos De Síntesis
4-((3-Chloroallyl)thio)phenol can be synthesized using various methods, including the reaction of 4-chlorothiophenol with allyl chloride in the presence of a base, such as sodium hydroxide. The reaction can be carried out at room temperature, and the product can be purified using column chromatography.
Aplicaciones Científicas De Investigación
4-((3-Chloroallyl)thio)phenol has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of 4-((3-Chloroallyl)thio)phenol is in the field of cancer research. Studies have shown that 4-((3-Chloroallyl)thio)phenol has anticancer properties and can induce apoptosis in cancer cells. 4-((3-Chloroallyl)thio)phenol has also been used in the development of new drugs for the treatment of cancer.
Propiedades
IUPAC Name |
4-[(E)-3-chloroprop-2-enyl]sulfanylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-6-1-7-12-9-4-2-8(11)3-5-9/h1-6,11H,7H2/b6-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUXSEPUDLGFHK-LZCJLJQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SCC=CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)SC/C=C/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloroallyl)thio)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid](/img/structure/B7576578.png)
![2-[2,3-Dihydro-1,4-benzodioxine-3-carbonyl(propyl)amino]acetic acid](/img/structure/B7576586.png)
![2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B7576601.png)

![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)


![4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)


![N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide](/img/structure/B7576672.png)
![N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576680.png)

![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)